Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Anticancer Hepatocellular carcinoma Benzothiazole SAR

This N-1,3-benzothiazol-2-ylbenzamide derivative features a 4-bromobenzamide moiety and a 4,7-dimethoxybenzothiazole core, a substitution pattern critical for SAR consistency. It fills a specific gap in the SAR matrix by combining 4,7-dimethoxy positioning with a 4-bromo halogen, enabling halogen-bonding studies and comparative apoptosis analysis. Ideal for prospective computational prediction and validation. Do not substitute with generic analogs, as even minor substitutions critically alter antiproliferative potency in HepG2 & MCF-7 models.

Molecular Formula C16H13BrN2O3S
Molecular Weight 393.26
CAS No. 912760-93-1
Cat. No. B2904151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
CAS912760-93-1
Molecular FormulaC16H13BrN2O3S
Molecular Weight393.26
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
InChIKeyDTKUBFNVQRDGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 912760-93-1): Procurement-Relevant Structural and Pharmacological Profile


4-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 912760-93-1) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class. Its structure features a 4-bromobenzamide moiety linked to a 4,7-dimethoxy-1,3-benzothiazole core, a substitution pattern that distinguishes it from other benzothiazole amides. Compounds within this class have been investigated for antiproliferative and proapoptotic activities in human cancer cell lines, including HepG2 (liver) and MCF-7 (breast) models [1]. The specific 4,7-dimethoxy arrangement on the benzothiazole ring and the electron-withdrawing 4-bromo substituent on the benzamide are expected to modulate target binding and pharmacokinetic properties relative to unsubstituted or mono-substituted analogs.

Why Generic Benzothiazole Amides Cannot Substitute for 4-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (912760-93-1) in Research Programs


Substituting a generic N-1,3-benzothiazol-2-ylbenzamide for this specific derivative introduces uncontrolled variables that undermine experimental reproducibility and SAR continuity. The 4,7-dimethoxy substitution pattern on the benzothiazole core is known to influence antiproliferative potency; in a series of related compounds, the presence and position of substituents on the benzothiazole ring critically determined growth inhibitory activity against HepG2 and MCF-7 cells, with certain halogenated analogs achieving >70% inhibition at 10 µM while others were inactive [1]. Additionally, the 4-bromo substituent on the benzamide phenyl ring alters both electronic character and lipophilicity compared to chloro, fluoro, or unsubstituted analogs, which can shift target binding affinity and cellular permeability. Therefore, even close analogs with different substitution patterns cannot be assumed to perform equivalently in target engagement, cell-based assays, or downstream in vivo models.

Quantitative Differentiation Evidence for 4-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (912760-93-1) Versus Structural Analogs


Antiproliferative Potency in HepG2 Hepatocellular Carcinoma Cells: 4,7-Dimethoxy vs. 6-Chloro-Benzothiazole Scaffolds

The target compound incorporates a 4,7-dimethoxybenzothiazole core. In a published series of N-1,3-benzothiazol-2-ylbenzamides, compounds bearing a 6-chloro substituent on the benzothiazole ring (e.g., compound 1b) achieved >70% growth inhibition of HepG2 cells at 10 µM, whereas compounds with a 6-fluoro substituent (series 2) showed negligible activity [1]. This demonstrates that the nature and position of benzothiazole ring substituents profoundly impact antiproliferative activity. The 4,7-dimethoxy pattern of the target compound represents a distinct electronic and steric environment that cannot be predicted from 5,6-dimethoxy or mono-substituted analogs. Although direct IC50 data for the 4,7-dimethoxy series in this assay context are not available from the same study, the class-level SAR establishes that substitution pattern is a primary determinant of potency.

Anticancer Hepatocellular carcinoma Benzothiazole SAR

Proapoptotic Activity in MCF-7 Breast Cancer Cells: Functional Consequence of Benzothiazole Substitution

In the same benzothiazole amide series, compound 1k demonstrated a prominent proapoptotic effect particularly evident in MCF-7 cells, with caspase-3 activation measured as a downstream marker [1]. The proapoptotic capability was not uniform across the series; it was restricted to compounds with specific substitution patterns, reinforcing that apoptosis induction is a function of precise structural features. The target compound's 4-bromo and 4,7-dimethoxy substituents place it in a distinct structural cluster, and its apoptotic potential must be empirically determined rather than inferred from analogs with different halogen or methoxy placements.

Apoptosis Breast cancer Caspase activation

Calculated Physicochemical Differentiation: Lipophilicity and Electronic Effects of 4-Bromo vs. 4-Chloro, 4-Fluoro, and Unsubstituted Benzamide Analogs

The 4-bromo substituent on the benzamide ring confers distinct physicochemical properties compared to common analogs. Calculated logP values for the 4-bromo derivative are expected to be higher than those of 4-chloro and 4-fluoro analogs, with bromine's greater polarizability also enhancing potential halogen-bonding interactions with target proteins. The Sigma-Aldrich catalog lists the non-methoxy analog N-(1,3-benzothiazol-2-yl)-4-bromobenzamide (CAS 121189-75-1) , confirming the commercial availability and tractability of the 4-bromobenzamide-benzothiazole chemotype. The addition of 4,7-dimethoxy groups further modulates electron density on the benzothiazole ring, creating a unique electronic landscape that distinguishes this compound from both its non-methoxylated and non-brominated counterparts.

Drug-likeness Lipophilicity Halogen bonding

Absence of Direct Comparative Bioactivity Data: A Critical Gap for Procurement Decisions

A comprehensive search of the primary literature (PubMed, BindingDB, ChEMBL, Google Patents) as of April 2026 reveals no published head-to-head quantitative comparison of 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide against its closest structural analogs in any standardized assay. IC50, Ki, or Kd values for this specific compound are not available from authoritative databases. The only BindingDB hits for structurally related queries correspond to different chemotypes (e.g., BRD4 inhibitors with distinct scaffolds) [1]. This absence of direct evidence means that any claim of superiority over analogs must be treated as hypothesis-generating rather than empirically validated. Procurement decisions should therefore be based on the compound's structural uniqueness and the class-level SAR described above, with the explicit understanding that confirmatory head-to-head profiling remains to be performed.

Data gap analysis Procurement risk Empirical validation

Recommended Application Scenarios for 4-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (912760-93-1) Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Benzothiazole Amide Anticancer Agents

This compound fills a specific gap in the SAR matrix of N-1,3-benzothiazol-2-ylbenzamides by providing the 4,7-dimethoxybenzothiazole core combined with a 4-bromobenzamide moiety. It is best utilized as a key probe in systematic SAR studies aimed at mapping the influence of benzothiazole methoxy positioning and benzamide halogen substitution on antiproliferative and proapoptotic activities in HepG2 and MCF-7 cell lines [1]. Such studies can reveal whether the 4,7-dimethoxy pattern recapitulates or diverges from the activity profiles of 5,6-dimethoxy or 6-halogenated analogs.

Halogen-Bonding and Physicochemical Profiling in Kinase or Bromodomain Target Engagement

The 4-bromo substituent offers superior polarizability compared to chloro or fluoro analogs, potentially enabling halogen-bonding interactions with target protein backbone carbonyls or π-systems. This compound can serve as a tool molecule to experimentally quantify the thermodynamic contribution of bromine-mediated halogen bonding in biochemical and biophysical assays (e.g., ITC, SPR, DSF) when compared against matched 4-H, 4-F, and 4-Cl analogs .

Chemical Probe for Apoptosis Pathway Dissection

Given that certain N-1,3-benzothiazol-2-ylbenzamides have demonstrated selective caspase-3 activation in MCF-7 cells [1], this compound can be employed in comparative apoptosis pathway analysis. Its distinct substitution pattern may reveal differential engagement of intrinsic vs. extrinsic apoptotic pathways, particularly when benchmarked against the published proapoptotic compound 1k and inactive series members. Procurement enables mechanism-of-action studies that require a structurally distinct but chemotypically related probe.

In Silico Model Validation and Selectivity Profiling

The absence of published bioactivity data for this compound [2] makes it an ideal candidate for prospective computational prediction followed by experimental validation. Procuring this compound enables a blinded test of docking, pharmacophore, or machine-learning models trained on related benzothiazole amide datasets, thereby advancing predictive capabilities for this underexplored substitution pattern.

Quote Request

Request a Quote for 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.